molecular formula C13H16N2O B13224036 3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13224036
M. Wt: 216.28 g/mol
InChI Key: MAWDYKIIBYWPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclobutyl ring, and an isoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, including the formation of the isoindolone core and the introduction of the aminomethyl and cyclobutyl groups. One common approach is to start with a suitable isoindolone precursor and then introduce the aminomethyl group through a nucleophilic substitution reaction. The cyclobutyl group can be introduced via a cyclization reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial methods may focus on scaling up the reaction to produce larger quantities of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of aminomethyl-substituted compounds.

Scientific Research Applications

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutyl and isoindolone moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    3-(Aminomethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    3-(Aminomethyl)benzeneboronic acid: Involved in amidation and esterification reactions.

Uniqueness

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of an aminomethyl group, a cyclobutyl ring, and an isoindolone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(aminomethyl)-2-cyclobutyl-3H-isoindol-1-one

InChI

InChI=1S/C13H16N2O/c14-8-12-10-6-1-2-7-11(10)13(16)15(12)9-4-3-5-9/h1-2,6-7,9,12H,3-5,8,14H2

InChI Key

MAWDYKIIBYWPMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(C3=CC=CC=C3C2=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.